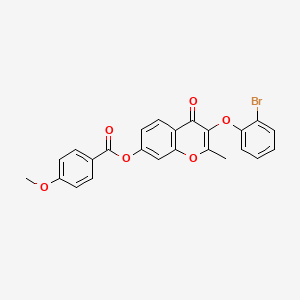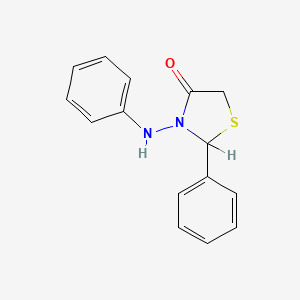
3-Anilino-2-phenyl-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both aniline and phenyl groups in its structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-4-thiazolidinone typically involves the reaction of aniline with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Anilino-2-phenyl-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
3-Anilino-2-phenyl-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Anilino-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits the activity of certain kinases involved in cell proliferation, leading to the suppression of cancer cell growth.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparaison Avec Des Composés Similaires
2-Phenyl-4-thiazolidinone: Similar structure but lacks the aniline group.
3-Anilino-4-thiazolidinone: Similar structure but lacks the phenyl group.
2-Anilino-4-thiazolidinone: Similar structure but lacks the phenyl group at the 2-position.
Uniqueness: 3-Anilino-2-phenyl-4-thiazolidinone is unique due to the presence of both aniline and phenyl groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
74008-08-5 |
|---|---|
Formule moléculaire |
C15H14N2OS |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-anilino-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2 |
Clé InChI |
XTPSOXDKQNZUDW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
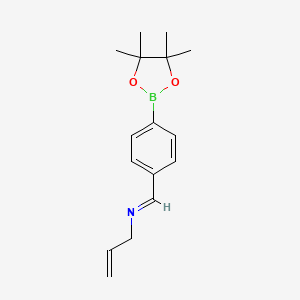
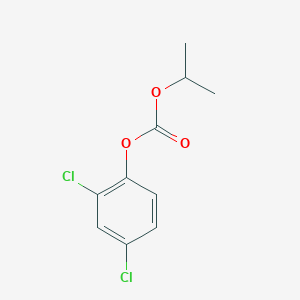


![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
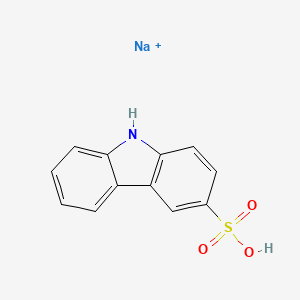
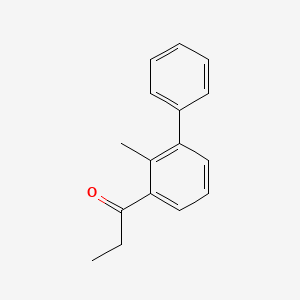
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
